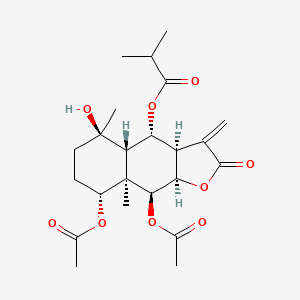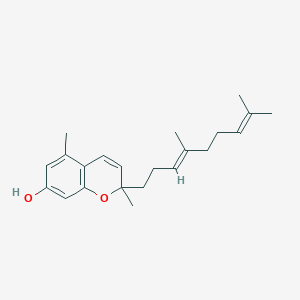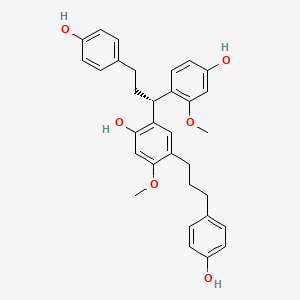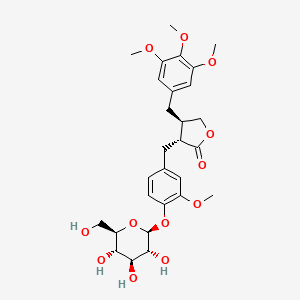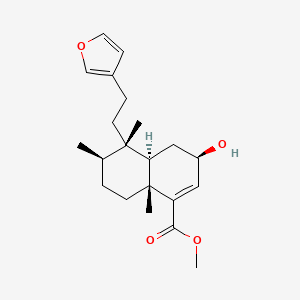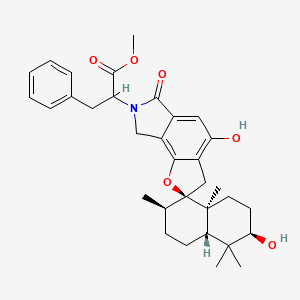
Stachartin E
Descripción general
Descripción
Stachartin E is a natural compound that belongs to the chemical family of Sesquiterpenoids . It is produced in the cultures of the tin mine tailings-associated fungus Stachybotrys chartarum . The IUPAC name of this compound is methyl 2- [(3R,4aS,7R,8R,8aS)- 3,4’- dihydroxy- 4,4,7,8a- tetramethyl- 6’- oxospiro[2,3,4a,5,6,7- hexahydro- 1H- naphthalene- 8,2’- 3,8- dihydrouro[2,3- e]isoindole]- 7’- yl]- 3- phenylpropanoate .
Molecular Structure Analysis
The molecular formula of this compound is C33H41NO6 . The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a detailed structural analysis, specialized software or tools that can interpret these strings would be needed.
Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . The predicted boiling point is 721.1±60.0°C and the predicted density is 1.29±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Phenylspirodrimane Derivatives Including Stachartin E from Stachybotrys chartarum : Researchers isolated eight phenylspirodrimane-type analogues, including this compound, from the tin mine tailings-associated fungus Stachybotrys chartarum. These compounds' structures were elucidated using spectroscopic methods and extensive 2D-NMR techniques, indicating potential for further research in chemical and pharmaceutical fields (Chunyu et al., 2016).
Structural Elucidation of this compound and Other Compounds : Another study focused on the discovery of a new phenylspirodrimane derivative, Stachartin F, alongside this compound. These compounds were isolated from Stachybotrys chartarum cultures, and their structures were determined through extensive spectroscopic analyses. The absolute configuration of Stachartin F was rationalized by quantum chemical calculations of the electronic circular dichroism spectra, highlighting the complexity and potential applications of these compounds in various scientific fields (Ding et al., 2019).
Safety and Hazards
In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and consult a doctor . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and consult a doctor . If ingested, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water, and consult a doctor . If inhaled, remove from exposure and move to fresh air immediately, and consult a doctor .
Propiedades
IUPAC Name |
methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41NO6/c1-19-11-12-26-31(2,3)27(36)13-14-32(26,4)33(19)17-22-25(35)16-21-23(28(22)40-33)18-34(29(21)37)24(30(38)39-5)15-20-9-7-6-8-10-20/h6-10,16,19,24,26-27,35-36H,11-15,17-18H2,1-5H3/t19-,24?,26+,27-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJSTYLVFXSIFD-HRCJXWJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC6=CC=CC=C6)C(=O)OC)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CC6=CC=CC=C6)C(=O)OC)O)(CC[C@H](C2(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



